molecular formula C22H29N5O2S B2933604 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea CAS No. 1396862-25-1

1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea

Cat. No.: B2933604
CAS No.: 1396862-25-1
M. Wt: 427.57
InChI Key: JLDMYDQRBGJYDF-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
BenchChem offers high-quality 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cycloheptyl-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-15-19(13-14-23-21(28)24-17-7-5-3-4-6-8-17)30-22-25-20(26-27(15)22)16-9-11-18(29-2)12-10-16/h9-12,17H,3-8,13-14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMYDQRBGJYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that triazole derivatives, which this compound is a part of, are capable of binding with a variety of enzymes and receptors in the biological system. This suggests that the compound may have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Triazole derivatives are known to show versatile biological activities. This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The structural characteristics of triazole derivatives make it easier to bind with target molecules, which could potentially impact the bioavailability of the compound.

Result of Action

Triazole derivatives are known to produce a variety of biological effects. This suggests that the compound may have various molecular and cellular effects, depending on the specific biological context.

Biological Activity

1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C19H25N5O2S\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}_2\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea are primarily linked to its anticancer properties and its potential as an inhibitor for various enzymes involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown promising results in inhibiting cancer cell lines at concentrations as low as 10 µM without affecting normal somatic cells such as HEK293 .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Notes
1-Cycloheptyl-3-(...)NCI 60 Panel10Effective against leukemia and solid tumors
Derivative 2hVarious<10Non-toxic to normal cells
Derivative 2iVarious<10High selectivity for cancer cells

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and triazole rings significantly influence the biological activity of these compounds. The introduction of a methoxy group on the phenyl ring enhances lipophilicity and bioavailability, which are crucial for cellular uptake and activity .

The mechanism through which 1-Cycloheptyl-3-(...) exerts its anticancer effects may involve the inhibition of specific enzymes such as topoisomerase I and phospholipase C-γ2 (PLC-γ2). These enzymes play vital roles in DNA replication and signal transduction pathways associated with cancer cell proliferation .

Case Study: Inhibition of Topoisomerase I
In vitro assays demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold inhibited topoisomerase I more effectively than traditional inhibitors like camptothecin. This suggests a potential for developing new therapeutic agents targeting this enzyme class .

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